molecular formula C14H21Cl2NO B1426530 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-56-9

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426530
M. Wt: 290.2 g/mol
InChI Key: LMWUBCVOCXTDQH-UHFFFAOYSA-N
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Description

“3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the formula C14H21Cl2NO . It is a heterocyclic compound that falls under the category of piperidines .


Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and related compounds are synthesized for structural studies and analysis. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized using a similar process, underwent structural proofing through spectral studies and X-ray diffraction, revealing its crystallization in the monoclinic crystal system (Kumar et al., 2016).

Antimicrobial and Antioxidant Activities

  • Compounds synthesized in a similar manner have been evaluated for their in vitro antimicrobial and antioxidant susceptibilities. The synthesis of these compounds often involves a Knoevenagel condensation reaction, which is essential in exploring their potential biological activities (Kumar et al., 2016).

Potential in Cancer Research

  • Piperidine derivatives, like the related 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have shown significant cytotoxicity toward various cells and potential as anticancer agents. Studies have revealed that these piperidines constitute new classes of cytotoxic agents (Dimmock et al., 1998).

Drug Development and Pharmaceutical Applications

  • Piperidine derivatives have been studied for use in pharmaceutical compositions. The novel synthesis techniques and the potential biological activities of these compounds make them candidates for drug development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Molecular and Crystallographic Analysis

  • The molecular and crystal structures of related piperidine compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, have been determined through X-ray diffraction analysis. These studies provide insight into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Safety And Hazards

Specific safety and hazard information for “3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is not provided in the available resources .

properties

IUPAC Name

3-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWUBCVOCXTDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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